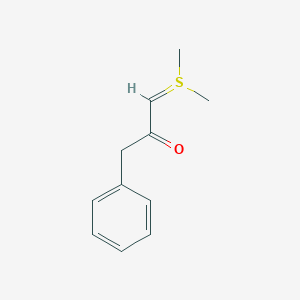
1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one is an organic compound characterized by the presence of a dimethylsulfonium group attached to a phenylpropanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one can be synthesized through the reaction of dimethylsulfonium methylide with benzylideneacetone. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to generate the sulfonium ylide, which then reacts with the benzylideneacetone to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions: 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfonium group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted phenylpropanones.
科学研究应用
1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
相似化合物的比较
- 1-(Dimethyl-$l^{4}-sulfanylidene)-2-phenylpropan-2-one
- 1-(Dimethyl-$l^{4}-sulfanylidene)-3-(4-nitrophenyl)propan-2-one
- 1-(Dimethyl-$l^{4}-sulfanylidene)-3-(4-methoxyphenyl)propan-2-one
Comparison: 1-(Dimethyl-$l^{4}-sulfanylidene)-3-phenylpropan-2-one is unique due to its specific substitution pattern and the presence of the dimethylsulfonium group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the compound’s reactivity and interaction with biological targets.
属性
IUPAC Name |
1-(dimethyl-λ4-sulfanylidene)-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFKSVLIQXXGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=CC(=O)CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882459.png)
![4-[2-Amino-1-(dimethylamino)ethyl]phenol](/img/structure/B7882464.png)
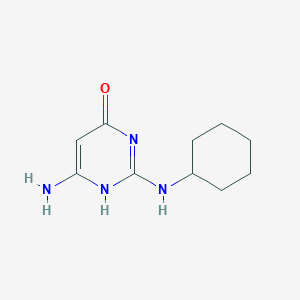
![[(E)-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7882473.png)
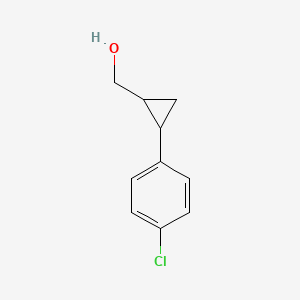
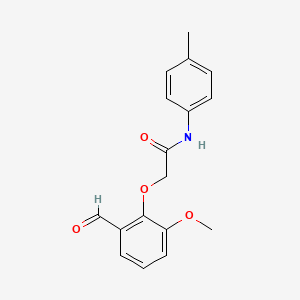
![4-[3-(Dimethylamino)phenyl]benzohydrazide](/img/structure/B7882514.png)
![6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide](/img/structure/B7882521.png)
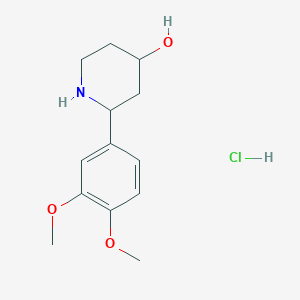
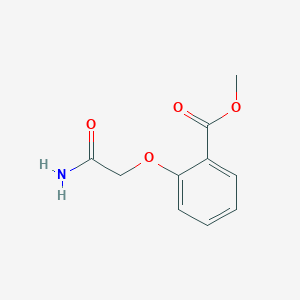
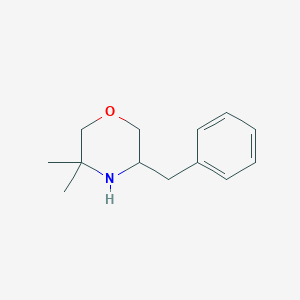
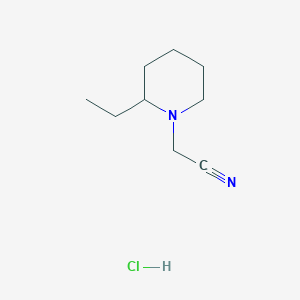
![7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882557.png)
![8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882564.png)
